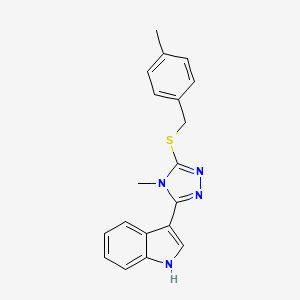
3-(4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains several functional groups, including an indole ring, a triazole ring, and a thioether linkage. These functional groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the indole and triazole rings. The electron-rich nature of these rings could make the compound a good nucleophile .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the indole ring can undergo electrophilic aromatic substitution, while the triazole ring can participate in click chemistry reactions .Scientific Research Applications
Antioxidant and Antimicrobial Evaluation
Compounds with structures related to 1,2,4-triazole and indole moieties have been synthesized and evaluated for their antioxidant and antimicrobial properties. Some derivatives showed equipotent DPPH radical scavenging capacity compared to BHT, indicating potential antioxidant applications. Additionally, slight antimicrobial activity against various microorganisms has been observed in specific compounds, suggesting their use in developing new antimicrobial agents (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Synthesis and Biological Relevance
Efficient methods for synthesizing biologically relevant indole-annulated sulfur heterocycles through intramolecular copper-catalyzed C-N coupling and palladium-catalyzed direct arylation have been developed. These compounds, derived from 1H-indole precursors, showcase the potential for creating novel molecules with significant biological applications (Shelke, Jha, & Kumar, 2016).
Future Directions
Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activities, and exploring its potential uses in materials science or other fields .
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other triazole compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with multiple targets. Without specific target information, it’s challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
The metabolism and excretion of the compound would depend on its interactions with various enzymes and transporters in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interactions with its targets .
Properties
IUPAC Name |
3-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-13-7-9-14(10-8-13)12-24-19-22-21-18(23(19)2)16-11-20-17-6-4-3-5-15(16)17/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVARNZTOWNOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)
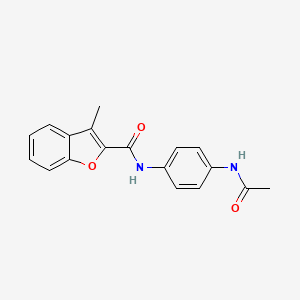
![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)
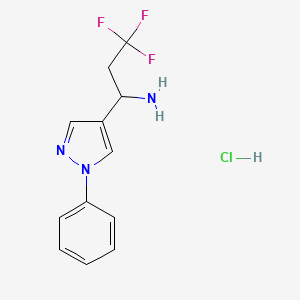
![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)
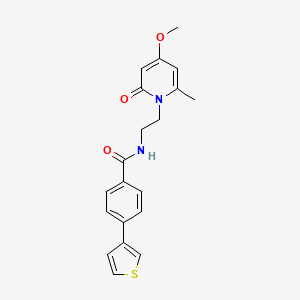
![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)
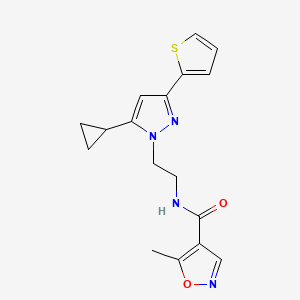

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)


